molecular formula C22H23F3N2O2 B12140275 1-(4-methoxyphenyl)-2-{3,4,5,6-tetrahydro-2H-azepin-7-yl[3-(trifluoromethyl)phenyl]amino}ethanone CAS No. 890014-19-4

1-(4-methoxyphenyl)-2-{3,4,5,6-tetrahydro-2H-azepin-7-yl[3-(trifluoromethyl)phenyl]amino}ethanone

Cat. No.: B12140275
CAS No.: 890014-19-4
M. Wt: 404.4 g/mol
InChI Key: ZMZRVLDUAHLYGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanone, 1-(4-methoxyphenyl)-2-[(3,4,5,6-tetrahydro-2H-azepin-7-yl)[3-(trifluoromethyl)phenyl]amino]- is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(4-methoxyphenyl)-2-[(3,4,5,6-tetrahydro-2H-azepin-7-yl)[3-(trifluoromethyl)phenyl]amino]- involves multiple steps. One common method includes the reaction of 4-methoxyphenyl ethanone with 3-(trifluoromethyl)aniline in the presence of a catalyst to form an intermediate. This intermediate is then reacted with 3,4,5,6-tetrahydro-2H-azepine under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(4-methoxyphenyl)-2-[(3,4,5,6-tetrahydro-2H-azepin-7-yl)[3-(trifluoromethyl)phenyl]amino]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethanone, 1-(4-methoxyphenyl)-2-[(3,4,5,6-tetrahydro-2H-azepin-7-yl)[3-(trifluoromethyl)phenyl]amino]- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethanone, 1-(4-methoxyphenyl)-2-[(3,4,5,6-tetrahydro-2H-azepin-7-yl)[3-(trifluoromethyl)phenyl]amino]- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanone, 1-(4-methoxyphenyl)-2-[(3,4,5,6-tetrahydro-2H-azepin-7-yl)[3-(trifluoromethyl)phenyl]amino]- is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the azepine ring contributes to its biological activity .

Properties

CAS No.

890014-19-4

Molecular Formula

C22H23F3N2O2

Molecular Weight

404.4 g/mol

IUPAC Name

1-(4-methoxyphenyl)-2-[N-(3,4,5,6-tetrahydro-2H-azepin-7-yl)-3-(trifluoromethyl)anilino]ethanone

InChI

InChI=1S/C22H23F3N2O2/c1-29-19-11-9-16(10-12-19)20(28)15-27(21-8-3-2-4-13-26-21)18-7-5-6-17(14-18)22(23,24)25/h5-7,9-12,14H,2-4,8,13,15H2,1H3

InChI Key

ZMZRVLDUAHLYGG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CN(C2=NCCCCC2)C3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.